REACTION_CXSMILES
|
Br[C:2]1[C:7]([F:8])=[C:6]([CH3:9])[CH:5]=[CH:4][N:3]=1.[CH3:10][N:11](C=O)C>[C-]#N.[Zn+2].[C-]#N.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd]>[F:8][C:7]1[C:2]([C:10]#[N:11])=[N:3][CH:4]=[CH:5][C:6]=1[CH3:9] |f:2.3.4,5.6.7.8.9|
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Name
|
|
Quantity
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4.89 g
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Type
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reactant
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Smiles
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BrC1=NC=CC(=C1F)C
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Name
|
|
Quantity
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45 mL
|
Type
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reactant
|
Smiles
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CN(C)C=O
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Name
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zinc cyanide
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Quantity
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3.02 g
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Type
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catalyst
|
Smiles
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[C-]#N.[Zn+2].[C-]#N
|
Name
|
|
Quantity
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2.97 g
|
Type
|
catalyst
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The mixture was degassed
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Type
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ADDITION
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Details
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After this time, the mixture was diluted with water (500 mL) and EtOAc (500 mL)
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
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the resulting layers were separated
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Type
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EXTRACTION
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Details
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The aqueous layer was further extracted with EtOAc (2×500 mL)
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Type
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WASH
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Details
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The combined extracts were washed with water (300 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
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CUSTOM
|
Details
|
The resulting residue was chromatographed
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Type
|
WASH
|
Details
|
eluting with a gradient of 0-100% EtOAc/CH2Cl2
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC=CC1C)C#N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |